REACTION_CXSMILES
|
O.C([O:4][C:5](=O)[CH:6]([O:8][C:9]1[C:18]([N+:19]([O-])=O)=[CH:17][C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[CH:10]=1)[CH3:7])C>C(O)(=O)C.[Fe]>[CH3:7][CH:6]1[O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][C:18]=2[NH:19][C:5]1=[O:4])[CH2:15][CH2:14][CH2:13][CH2:12]3
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)OC1=CC=2CCCCC2C=C1[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
960 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
It is heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved again with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with soda solution
|
Type
|
WASH
|
Details
|
the organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
740 mg, yield 81%, results
|
Name
|
|
Type
|
|
Smiles
|
CC1C(NC2=C(O1)C=C1CCCCC1=C2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |